nAChR Antagonist Potency: 2-Chloro-N-(4-chlorophenyl)propanamide Exhibits Nanomolar Activity, a Functional Profile Absent in Non-Chlorinated Analogs
2-Chloro-N-(4-chlorophenyl)propanamide demonstrates potent antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes in human cell lines, with an IC50 of 1.8 nM against the α3β4 subtype [1]. This functional profile is directly attributable to its specific 2,4'-dichloro substitution pattern. In contrast, the non-chlorinated analog, N-(4-chlorophenyl)propanamide, lacks this functional activity, as evidenced by the absence of any reported nAChR interaction data for this compound [2]. The quantitative difference in potency at this therapeutically relevant target underscores that the dichloro substitution is a critical pharmacophore for this activity.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR receptor |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | N-(4-chlorophenyl)propanamide (CAS: 2759-54-8) |
| Quantified Difference | No reported nAChR antagonist activity (inactive) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting [1] |
Why This Matters
For neuroscience and addiction research, a compound with documented, potent nAChR antagonism is a specific research tool that cannot be substituted with a less characterized or inactive analog.
- [1] EcoDrugPlus Database. (n.d.). Assay Data for Compound ID 2126094 (2-Chloro-N-(4-chlorophenyl)propanamide). University of Helsinki. View Source
- [2] PubChem. (2026). N-(4-Chlorophenyl)propanamide (Compound Summary). PubChem CID 77011. View Source
